Octanoic acid-d3

Description

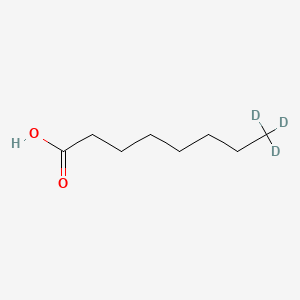

Structure

3D Structure

Properties

IUPAC Name |

8,8,8-trideuteriooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZKQHOCKIZLMA-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672928 | |

| Record name | (8,8,8-~2~H_3_)Octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156779-05-4 | |

| Record name | (8,8,8-~2~H_3_)Octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 156779-05-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Octanoic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic acid-d3, also known as caprylic acid-d3, is a deuterated form of the eight-carbon saturated fatty acid, octanoic acid. Its primary application in research and drug development lies in its use as an internal standard for the quantification of endogenous octanoic acid in various biological matrices using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The incorporation of three deuterium (B1214612) atoms provides a distinct mass shift, allowing for precise differentiation from the naturally occurring analyte without significantly altering its chemical behavior. This guide provides a comprehensive overview of the known chemical properties of Octanoic acid-d3, compiled from various sources to support its effective use in a laboratory setting.

Core Chemical Properties

The fundamental chemical and physical properties of Octanoic acid-d3 are summarized in the table below. It is important to note that some of these properties, such as boiling and melting points, are often reported for the non-deuterated form, Octanoic acid, but are expected to be very similar for the deuterated analogue.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₃D₃O₂ | N/A |

| Molecular Weight | 147.23 g/mol | N/A |

| CAS Number | 156779-05-4 | N/A |

| Synonyms | Caprylic acid-d3, FA 8:0-d3, Octanoic-8,8,8-d3 acid | N/A |

| Physical State | Liquid | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₃); 99 atom % D | N/A |

| Boiling Point | ~237 °C (for non-deuterated form) | N/A |

| Melting Point | ~16 °C (for non-deuterated form) | N/A |

| Density | ~0.929 g/mL at 25 °C (for non-deuterated form) | N/A |

| pKa | ~4.89 (for non-deuterated form) | [2] |

Solubility

Octanoic acid-d3 exhibits solubility in a range of organic solvents, which is a critical consideration for its use as an internal standard in analytical methods.

| Solvent | Solubility |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |

| Ethanol | Soluble |

| Water | Very slightly soluble |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of Octanoic acid-d3 is expected to be very similar to that of octanoic acid, with the key difference being the absence of the signal corresponding to the terminal methyl protons (C8). The typical chemical shifts for the protons in octanoic acid are:

-

-COOH: A broad singlet typically observed between 10-12 ppm.

-

α-CH₂ (C2): A triplet around 2.35 ppm.

-

β-CH₂ (C3): A multiplet around 1.63 ppm.

-

-(CH₂)₄- (C4-C7): A broad multiplet around 1.2-1.4 ppm.

-

-CH₃ (C8): A triplet around 0.88 ppm.

In the spectrum of Octanoic acid-d3, the triplet at ~0.88 ppm will be absent due to the replacement of protons with deuterium.

¹³C NMR: The carbon-13 NMR spectrum will also closely resemble that of octanoic acid. The deuterium substitution at C8 will cause the C8 signal to be a triplet (due to coupling with deuterium, which has a spin of 1) and will likely have a slightly different chemical shift due to the isotope effect. The approximate chemical shifts for the carbons in octanoic acid are:

-

C1 (-COOH): ~180 ppm

-

C2: ~34 ppm

-

C3: ~25 ppm

-

C4, C5, C6: ~29-32 ppm

-

C7: ~23 ppm

-

C8: ~14 ppm

Mass Spectrometry (MS)

As an internal standard, the mass spectrum of Octanoic acid-d3 is of primary importance. The molecular ion peak will be observed at m/z 147. The fragmentation pattern under electron ionization (EI) is expected to be similar to that of octanoic acid, with characteristic losses of water, the carboxyl group, and alkyl fragments. The key distinction will be a +3 Da shift for fragments containing the terminal methyl group. For instance, the molecular ion of non-deuterated octanoic acid is at m/z 144.

Chemical Stability and Reactivity

Octanoic acid-d3 is a stable, saturated fatty acid. Its reactivity is characteristic of a carboxylic acid, capable of undergoing esterification and other reactions at the carboxyl group. The deuterium-carbon bonds at the terminal methyl group are stronger than the corresponding proton-carbon bonds, making the deuterated methyl group more resistant to chemical and enzymatic oxidation. This increased stability against oxidative processes is a known property of deuterated fatty acids.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Octanoic acid-d3 are not commonly published. However, the following sections outline generalized methodologies applicable to this compound based on standard practices for fatty acid research.

Determination of pKa by Titration

The acid dissociation constant (pKa) of a fatty acid can be determined by potentiometric titration.

References

A Comprehensive Guide to the Synthesis and Isotopic Purity of Octanoic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of Octanoic acid-d3, a deuterated analog of octanoic acid. Deuterium-labeled compounds, such as Octanoic acid-d3, are invaluable tools in metabolic research, pharmacokinetic studies, and as internal standards in mass spectrometry-based quantification. This document details a viable synthetic route, methods for assessing isotopic purity, and the underlying principles of these analytical techniques.

Synthesis of Octanoic Acid-d3

A documented method for the synthesis of deuterated octanoic acid involves the hydrolysis of deuterated n-octanamide. This approach provides a pathway to introduce deuterium (B1214612) atoms into the octanoic acid molecule.

Synthetic Pathway Overview

The synthesis of Octanoic acid-d3 can be achieved through a two-step process starting from n-octanamide. The first step involves the deuteration of n-octanamide, followed by the hydrolysis of the resulting deuterated n-octanamide to yield Octanoic acid-d3.

Caption: Synthetic workflow for Octanoic acid-d3.

Experimental Protocols

Step 1: Deuteration of n-Octanamide

While a specific, detailed protocol for the deuteration of n-octanamide to produce a d3 variant was not found in the immediate search results, a general approach involves H/D exchange reactions. One study mentions the deuteration of n-octanamide in a TSSR (Temperature-Swing Sorption Reactor) with a platinum group metal catalyst, which suggests a heterogeneous catalytic exchange with a deuterium source like D2 gas or D2O[1].

Step 2: Synthesis of Deuterated 1-Octanoic Acid from Deuterated n-Octanamide [1]

This protocol is adapted from the work of Omori et al. (2022).

-

Materials:

-

Deuterated n-octanamide (starting material)

-

6 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve deuterated n-octanamide (0.23 g, 1.5 mmol) in 50 mL of 6 M aqueous HCl.

-

Heat the mixture at 100 °C for 6 hours.

-

After cooling to room temperature (20 °C), extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to yield deuterated 1-octanoic acid.

-

-

Yield: 80.2% (0.18 g)[1]

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality and reliability of the deuterated standard. The primary techniques for this analysis are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a powerful tool for determining the isotopic distribution of a deuterated compound[2][3]. The analysis involves identifying and quantifying the relative abundance of different isotopologues (molecules that differ only in their isotopic composition).

Table 1: Quantitative Data from ESI-MS Analysis of a Deuterated 1-Octanoic Acid Sample [1]

| Isotopologue | Relative Abundance (%) |

| d3 | 1.8 |

| d4 | 6.4 |

| d5 | 2.2 |

| d6 | 1.1 |

| ... | ... |

| d15 | (not specified) |

| Total Deuteration Ratio | 75% (±0.7%) |

Note: The table presents a partial distribution of isotopologues as reported in the source. The total deuteration ratio is a calculated value based on the full isotopic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H-NMR and ²H-NMR, provides detailed information about the sites and extent of deuteration.

-

¹H-NMR: This technique is highly precise for quantifying residual protons in a deuterated sample. By integrating the signals of the remaining protons against a known internal standard, the overall isotopic enrichment can be accurately determined[4]. In the synthesis described by Omori et al. (2022), residual proton signals were observed at δ 0.86, 1.28, 1.56, and 2.29 ppm in CD₂Cl₂[1].

-

²H-NMR: Deuterium NMR directly observes the deuterium nuclei, providing a spectrum of the deuterated positions. For the synthesized deuterated octanoic acid, signals were observed at δ 0.79, 1.20, 1.52, and 2.25 ppm in CD₂Cl₂[1].

Table 2: Comparison of Deuteration Ratios Determined by Different Analytical Methods [1]

| Analytical Method | Deuteration Ratio (%) |

| ESI-MS | 75 (±0.7) |

| ¹H-NMR | 69 (±0.3) |

The difference in the obtained deuteration ratio between ESI-MS and ¹H-NMR analysis was within 4.3%, indicating consistency between the two methods[1].

Alternative Synthetic Strategies

While the hydrolysis of deuterated n-octanamide is a viable route, other classical organic synthesis methods could be adapted for the preparation of Octanoic acid-d3.

Malonic Ester Synthesis

The malonic ester synthesis is a well-established method for preparing carboxylic acids from alkyl halides[5][6][7]. To synthesize Octanoic acid-d3, a deuterated hexyl halide (e.g., 1-bromohexane-d3) could be reacted with diethyl malonate.

Caption: Malonic ester synthesis pathway for Octanoic acid-d3.

Grignard Reaction with Deuterated Carbon Dioxide

Another potential route involves the reaction of a heptyl Grignard reagent with deuterated carbon dioxide (¹³CO₂ or C¹⁸O₂ are more common, but conceptually applicable). This would introduce a deuterium-labeled carboxyl group. To obtain a -d3 species, a deuterated Grignard reagent would be necessary.

Conclusion

The synthesis of Octanoic acid-d3, a valuable tool for scientific research, can be effectively achieved through the hydrolysis of a deuterated amide precursor. The isotopic purity of the final product can be rigorously assessed using a combination of mass spectrometry and NMR spectroscopy, ensuring the reliability of subsequent applications. While alternative synthetic routes exist, the described method offers a direct pathway with reported yields and characterization data. The precise control and verification of isotopic labeling are paramount for the successful application of such compounds in quantitative and mechanistic studies.

References

- 1. epj-conferences.org [epj-conferences.org]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

A Technical Guide to High-Purity Octanoic Acid-d3 for Research Applications

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of high-purity deuterated octanoic acid (Octanoic acid-d3). This stable isotope-labeled compound is a critical tool in quantitative analytical methods, particularly in mass spectrometry-based studies of fatty acid metabolism and pharmacokinetics.

Commercial Suppliers and Product Specifications

High-purity Octanoic acid-d3 is available from several reputable suppliers, each offering various grades and quantities suitable for research and as analytical standards. The choice of supplier may depend on the specific purity requirements, available documentation (e.g., Certificate of Analysis), and the intended application. Below is a comparative table of commercial suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Purity/Isotopic Enrichment | Available Quantities | Intended Use |

| MedChemExpress | Octanoic acid-d3 | 156779-05-4 | 99.1%[1] | 5 mg | Research, Internal Standard for NMR, GC-MS, or LC-MS[1][2] |

| Cayman Chemical | Octanoic Acid-d3 | 156779-05-4 | ≥99% deuterated forms (d1-d3)[3] | 10 mg, 25 mg, 50 mg, 100 mg[4] | Internal standard for the quantification of octanoic acid by GC- or LC-MS[3][5] |

| Sigma-Aldrich (Merck) | Octanoic-d15 acid | 69974-55-6 | ≥98 atom % D, ≥99% (CP)[1] | Inquire for bulk | Analytical standard |

| FB Reagents | Octanoic acid-d15 | 69974-55-6 | 99% Deuterium enrichment[3] | 5 mg - 1 g | Research |

| ResolveMass Laboratories Inc. | Octanoic-d15-acid | 69974-55-6 | High isotopic purity | 1g, larger quantities on inquiry | Internal standard in mass spectrometry, metabolic studies, lipidomics[6] |

| LGC Standards | Octanoic-8,8,8-d3 Acid | 156779-05-4 | Not specified | Not specified | Reference Material |

| Bertin Bioreagent | Octanoic Acid-d3 | 156779-05-4 | ≥99% deuterated forms (d1-d3)[4] | 10 mg, 25 mg, 50 mg, 100 mg[4] | Internal standard for the quantification of octanoic acid by GC- or LC-MS[4][7] |

| Cosmo Bio USA | Octanoic-8,8,8-D3 acid | Not specified | >99% | Not specified | Research |

Experimental Protocols: Quantification of Fatty Acids using Deuterated Internal Standards

Octanoic acid-d3 is primarily utilized as an internal standard in quantitative mass spectrometry to ensure the accuracy and precision of fatty acid measurements in biological samples. The following protocols are generalized methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) based on established research practices.

Protocol 1: GC-MS Analysis of Total Fatty Acids in Biological Samples

This protocol outlines the extraction, derivatization, and analysis of total fatty acids from biological matrices such as plasma, cells, or tissues.

1. Sample Preparation and Internal Standard Spiking:

-

For plasma or cell suspensions, transfer a known volume or cell number into a glass tube.

-

For tissues, homogenize a known weight of the tissue.

-

Add a precise amount of Octanoic acid-d3 (internal standard) to each sample. The amount should be determined based on the expected concentration of endogenous octanoic acid.

2. Lipid Extraction and Saponification:

-

Perform a lipid extraction using a suitable solvent system, such as a modified Bligh and Dyer method with chloroform (B151607) and methanol (B129727).

-

After extraction, evaporate the organic solvent under a stream of nitrogen.

-

To release fatty acids from their esterified forms (e.g., triglycerides, phospholipids), perform saponification by adding a methanolic base (e.g., 0.5 M KOH in methanol) and heating the sample.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Acidify the sample to protonate the free fatty acids.

-

Perform methylation to convert fatty acids into their more volatile FAMEs. A common method is to use boron trifluoride in methanol (BF3-methanol) and heat the sample.

-

After cooling, add water and a nonpolar solvent (e.g., hexane) to extract the FAMEs. The upper organic layer containing the FAMEs is collected.

4. GC-MS Analysis:

-

Inject an aliquot of the FAMEs extract onto a GC-MS system equipped with a suitable capillary column (e.g., a polar column for FAME separation).

-

The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to monitor the characteristic ions of the target fatty acid methyl esters and the deuterated internal standard.

-

Quantification is achieved by calculating the ratio of the peak area of the endogenous fatty acid to the peak area of the deuterated internal standard and comparing this to a standard curve.

Protocol 2: LC-MS/MS Analysis of Free Fatty Acids in Biological Fluids

This protocol is suitable for the direct quantification of free fatty acids without derivatization, which can be advantageous for certain applications.

1. Sample Preparation and Internal Standard Spiking:

-

Thaw biological fluid samples (e.g., plasma, serum) on ice.

-

Add a precise amount of Octanoic acid-d3 internal standard to each sample.

2. Protein Precipitation and Extraction:

-

Precipitate proteins by adding a cold organic solvent such as acetonitrile (B52724).

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

The supernatant containing the free fatty acids is transferred to a new tube.

3. LC-MS/MS Analysis:

-

Inject the supernatant directly onto a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid to improve ionization.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the endogenous octanoic acid and the deuterated internal standard are monitored.

-

Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Visualizing Experimental Workflows

The following diagrams illustrate the generalized workflows for the quantification of fatty acids using a deuterated internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lipidmaps.org [lipidmaps.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Octanoic Acid-d3 - Biochemicals - CAT N°: 28869 [bertin-bioreagent.com]

- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lipidmaps.org [lipidmaps.org]

- 7. assets.fishersci.com [assets.fishersci.com]

Navigating the Isotopic Landscape: A Technical Guide to the Natural Abundance of Deuterium in Medium-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural abundance of deuterium (B1214612) in medium-chain fatty acids (MCFAs), a topic of increasing relevance in metabolic research, drug development, and authentication of natural products. Understanding the subtle variations in the isotopic composition of these molecules can offer profound insights into their biosynthetic origins and metabolic fates. This document details the underlying principles, analytical methodologies, and available data concerning the non-statistical distribution of deuterium in MCFAs.

Introduction: Beyond Bulk Abundance

Deuterium (²H or D), the stable heavy isotope of hydrogen, is present in all organic molecules at a natural abundance of approximately 150 parts per million (ppm). While this concentration may seem low, variations in the site-specific distribution of deuterium within a molecule can reveal a wealth of information. In fatty acids, the non-statistical distribution of deuterium is a result of kinetic isotope effects during enzymatic reactions in their biosynthesis and metabolism. Consequently, the isotopic fingerprint of an MCFA can serve as a tracer for its biological history.

Medium-chain fatty acids, typically those with aliphatic tails of 6 to 12 carbon atoms, play significant roles in energy metabolism. Their unique absorption and transport properties make them a focus in nutritional science and for the development of therapeutics for metabolic disorders. Key examples include caprylic acid (C8:0), capric acid (C10:0), and lauric acid (C12:0).

Metabolic Pathways of Medium-Chain Fatty Acids

Unlike their long-chain counterparts, MCFAs are readily absorbed from the small intestine and transported directly to the liver via the portal vein. In the liver, they undergo rapid mitochondrial β-oxidation to produce acetyl-CoA. This acetyl-CoA can then enter the citric acid cycle for energy production or be converted into ketone bodies, which serve as an alternative energy source for various tissues, including the brain. This metabolic route is distinct from that of long-chain fatty acids, which require carnitine palmitoyltransferase I (CPT1) for mitochondrial entry.

Figure 1: Metabolic pathway of medium-chain fatty acids (MCFAs).

Quantitative Data on Deuterium Abundance

The site-specific natural abundance of deuterium in fatty acids is known to be non-statistical.[1][2] However, there is a notable lack of publicly available, detailed quantitative data for common, straight-chain MCFAs such as caprylic, capric, and lauric acid. Much of the existing research has focused on long-chain unsaturated fatty acids.[3]

The most relevant available data comes from a study on the fatty acyl moieties of capsaicinoids, which are branched-chain medium-length fatty acids.[2] The (²H/¹H) ratios for methyl 8-methylnonanoate (B15497590) and methyl E-8-methylnon-6-enoate show a distinct alternating pattern along the carbon chain, highlighting the non-statistical distribution of deuterium.

| Carbon Position | Methyl 8-methylnonanoate (ppm) | Methyl E-8-methylnon-6-enoate (ppm) |

| C2 | 124 | 124 |

| C3 | 108 | 108 |

| C4 | 134 | 134 |

| C5 | 114 | 114 |

| C6 | 134 | 78 |

| C7 | 114 | 124 |

| C8 | 98 | 98 |

| C9/C10 | 98 | 98 |

| OCH₃ | 142 | 142 |

| Table 1: Site-specific (²H/¹H) ratios in parts per million (ppm) for the fatty acyl moieties of capsaicinoids.[2] |

This data underscores the importance of site-specific analysis, as bulk isotopic measurements would obscure these intricate variations. The observed differences are attributed to the kinetic isotope effects of the enzymes involved in fatty acid biosynthesis.

Experimental Protocols

The determination of the natural abundance of deuterium in MCFAs requires highly sensitive analytical techniques capable of site-specific isotopic analysis. The two primary methods employed are Quantitative ²H Nuclear Magnetic Resonance (NMR) Spectroscopy and Isotope Ratio Mass Spectrometry (IRMS), typically coupled with Gas Chromatography (GC-IRMS).

General Experimental Workflow

The general workflow for the analysis of deuterium abundance in MCFAs involves several key steps, from sample preparation to data analysis.

Figure 2: General experimental workflow for deuterium abundance analysis.

Quantitative ²H NMR Spectroscopy

Principle: ²H NMR spectroscopy directly measures the resonance of deuterium nuclei at different positions within a molecule, providing site-specific isotopic information.

Methodology:

-

Sample Preparation:

-

Extract total lipids from the sample matrix using a suitable solvent system (e.g., Folch or Bligh-Dyer methods).

-

Saponify the lipid extract to release free fatty acids.

-

Convert the free fatty acids to their methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol. This improves volatility and chromatographic separation.

-

Purify the FAMEs using column chromatography or high-performance liquid chromatography (HPLC).

-

-

NMR Analysis:

-

Dissolve the purified FAME sample in a suitable deuterated solvent.

-

Acquire the ²H NMR spectrum on a high-field NMR spectrometer equipped with a deuterium probe.

-

Use a quantitative method, such as the ERETIC (Electronic REference To access In vivo Concentrations) method, to provide a calibrated electronic reference signal for accurate quantification.

-

-

Data Analysis:

-

Integrate the signals corresponding to the different proton positions in the MCFA molecule.

-

Calculate the site-specific (²H/¹H) ratios by comparing the integrals of the analyte signals to that of the calibrated reference.

-

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

Principle: GC-IRMS combines the separation power of gas chromatography with the high precision of isotope ratio mass spectrometry to determine the bulk isotopic composition of individual compounds in a mixture. While traditionally providing bulk isotopic values, specific fragmentation analysis can yield some positional information.

Methodology:

-

Sample Preparation:

-

Follow the same extraction, saponification, and derivatization steps as for ²H NMR to obtain purified FAMEs.

-

-

GC-IRMS Analysis:

-

Inject the FAME sample into a gas chromatograph to separate the different fatty acid methyl esters.

-

The eluting compounds are quantitatively converted to H₂ gas in a high-temperature pyrolysis reactor.

-

The H₂ gas is then introduced into the ion source of the isotope ratio mass spectrometer.

-

-

Data Analysis:

-

The mass spectrometer measures the ratio of mass 3 (HD) to mass 2 (H₂), from which the δ²H value is calculated relative to a standard (Vienna Standard Mean Ocean Water - VSMOW).

-

Applications and Future Directions

The study of the natural abundance of deuterium in MCFAs has several important applications:

-

Authentication of Food and Natural Products: The isotopic fingerprint of MCFAs can be used to verify the geographical and botanical origin of products like coconut oil and palm kernel oil.

-

Metabolic Research: Tracking the changes in the isotopic profile of MCFAs and their metabolites can provide insights into metabolic fluxes and enzyme kinetics in vivo.

-

Drug Development: Deuterium-reinforced lipids are being investigated for their potential to protect against lipid peroxidation. Understanding the natural distribution of deuterium is fundamental to this field.

Future research should focus on establishing a comprehensive database of the natural deuterium abundance in a wide range of MCFAs from various sources. Advances in analytical instrumentation, such as high-resolution mass spectrometry (e.g., Orbitrap-MS), may offer new avenues for more detailed intramolecular isotopic analysis.

Conclusion

The natural abundance of deuterium in medium-chain fatty acids is a rich source of information for researchers in diverse scientific fields. While quantitative data for common MCFAs is still emerging, the analytical techniques of quantitative ²H NMR and GC-IRMS provide powerful tools for elucidating the site-specific isotopic distribution. The continued exploration of this "isotopic landscape" promises to deepen our understanding of the metabolism and biological roles of these important molecules.

References

- 1. Natural deuterium distribution in long-chain fatty acids is nonstatistical: a site-specific study by quantitative (2)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural deuterium distribution in fatty acids isolated from peanut seed oil: a site-specific study by quantitative 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability of Octanoic Acid-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of octanoic acid-d3, a deuterated internal standard crucial for mass spectrometry-based quantification of its unlabeled counterpart, octanoic acid. Understanding the stability of this compound is paramount for ensuring the accuracy and reproducibility of analytical data in research and drug development. While specific quantitative stability data for octanoic acid-d3 under a wide array of conditions is not extensively published, this document synthesizes general principles of deuterated compound stability, known data for octanoic acid-d3, and detailed experimental protocols for in-house stability assessment.

Core Concepts in the Stability of Deuterated Compounds

The stability of a deuterated compound such as octanoic acid-d3 is influenced by several factors that can compromise its isotopic and chemical purity over time. The primary concerns are the potential for deuterium-hydrogen (H/D) exchange and chemical degradation.

Deuterium-Hydrogen (H/D) Exchange: This process involves the replacement of deuterium (B1214612) atoms with protons from the surrounding environment, most commonly from protic solvents (e.g., water, methanol) or acidic/basic functional groups within the matrix.[1] For octanoic acid-d3, where the deuterium atoms are located on the terminal methyl group (position 8), the risk of H/D exchange under neutral conditions is relatively low due to the stability of C-D bonds on a non-activated carbon. However, exposure to strong acidic or basic conditions could potentially facilitate this exchange.

Chemical Degradation: Like its non-deuterated analog, octanoic acid-d3 can undergo chemical degradation. As a saturated fatty acid, it is generally stable against oxidation under normal conditions.[2] However, potential degradation pathways could include reactions at the carboxylic acid group, such as esterification if alcohols are present, or reactions promoted by extreme temperatures or exposure to UV light.

Known Stability of Octanoic Acid-d3

Based on manufacturer specifications, solid octanoic acid-d3 is a stable compound with a long shelf-life when stored under appropriate conditions.

| Parameter | Recommendation | Source |

| Storage Temperature | -20°C | [1] |

| Guaranteed Stability | ≥ 2 years | [1] |

It is crucial to note that this stability data pertains to the neat compound stored in a tightly sealed container. The stability in solution will be highly dependent on the solvent and storage conditions.

Best Practices for Storage and Handling

To maintain the integrity of octanoic acid-d3, the following storage and handling procedures are recommended:

-

Long-term Storage: Store the neat compound at -20°C in its original, tightly sealed container to protect it from moisture and light.

-

Solution Preparation: Whenever possible, use aprotic, anhydrous solvents such as acetonitrile (B52724) or DMSO to prepare stock solutions.[1]

-

Aqueous Solutions: If working with aqueous buffers or biological matrices, it is advisable to prepare these solutions fresh and use them as quickly as possible. If storage of aqueous solutions is necessary, it should be at low temperatures (e.g., -20°C or -80°C) to minimize the rate of any potential H/D exchange or chemical degradation.

-

Protection from Light: Store both the neat compound and solutions in light-protecting containers (e.g., amber vials) to prevent photolytic degradation.

-

Inert Atmosphere: For utmost stability, especially for long-term storage of solutions, consider flushing the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

Experimental Protocols for Stability Assessment

For applications requiring rigorous validation, or when using octanoic acid-d3 in novel formulations or under unique experimental conditions, it may be necessary to perform in-house stability studies. The following are standard protocols for assessing the stability of deuterated compounds.

Protocol 1: Assessment of H/D Back-Exchange Stability

This experiment is designed to determine the stability of the deuterium label in a specific experimental medium.[1]

Objective: To quantify the rate of H/D back-exchange under conditions relevant to the intended application.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of octanoic acid-d3 in an aprotic, anhydrous solvent (e.g., acetonitrile).

-

Spike a known concentration of the stock solution into the test medium (e.g., phosphate-buffered saline pH 7.4, plasma, or a specific formulation buffer).

-

-

Incubation:

-

Incubate the samples at a relevant temperature (e.g., ambient temperature, 37°C for physiological studies).

-

Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours, and longer for long-term studies).

-

-

Sample Quenching and Extraction:

-

If the matrix contains active enzymes, immediately stop any potential enzymatic activity by adding a quenching solution (e.g., cold acetonitrile).

-

Extract the octanoic acid-d3 from the matrix if necessary (e.g., using protein precipitation followed by liquid-liquid or solid-phase extraction).

-

-

Analysis:

-

Analyze the samples using LC-MS.

-

Monitor the mass isotopologue distribution of the compound over time. A shift towards lower masses (i.e., an increase in the signal for octanoic acid-d2, -d1, or -d0) indicates H/D back-exchange.

-

-

Data Interpretation:

-

Calculate the percentage of the deuterated form (d3) remaining at each time point to determine the rate of exchange.

-

Protocol 2: Forced Degradation Study

This study aims to identify potential degradation pathways and degradation products under stress conditions.[1]

Objective: To understand the degradation profile of octanoic acid-d3 and to develop stability-indicating analytical methods.

Methodology:

-

Prepare Stress Samples:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at an elevated temperature.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and incubate.

-

Thermal Degradation: Store the solid compound or a solution in a sealed vial at a high temperature (e.g., 80°C).

-

Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber).

-

-

Time Points: Collect samples at appropriate time points, depending on the observed rate of degradation.

-

Analysis: Analyze the stressed samples, along with a control sample (time zero), using a suitable analytical method, such as LC-MS, to separate and identify any degradants.

-

Data Interpretation:

-

Determine the percentage of octanoic acid-d3 remaining under each stress condition.

-

Characterize the structure of any significant degradation products.

-

Summary of Experimental Conditions for Stability Testing

The following table summarizes the conditions typically employed in the experimental protocols described above.

| Experiment | Condition | Typical Parameters |

| H/D Back-Exchange | Solvent/Matrix | Aprotic solvent (control), aqueous buffer (e.g., PBS pH 7.4), plasma |

| Temperature | Ambient, 37°C, or other relevant temperature | |

| Time Points | 0, 1, 2, 4, 8, 24 hours (or longer) | |

| Forced Degradation | Acid Hydrolysis | 0.1 M HCl at 60°C |

| Base Hydrolysis | 0.1 M NaOH at 60°C | |

| Oxidation | 3% H₂O₂ at room temperature | |

| Thermal | Solid or solution at 80°C | |

| Photostability | Controlled UV/Visible light exposure |

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the stability testing protocols.

References

An In-Depth Technical Guide to Octanoic Acid-d3 and its Comparison with Other Deuterated Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Octanoic acid-d3, a deuterated medium-chain fatty acid, and compares its properties and applications with other significant deuterated fatty acids. This document is intended to serve as a valuable resource for professionals in research, scientific analysis, and drug development who utilize stable isotope-labeled compounds in their work.

Introduction to Deuterated Fatty Acids

Deuterated fatty acids are stable isotope-labeled molecules where one or more hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen. This isotopic substitution results in a compound that is chemically identical to its non-deuterated counterpart but has a higher molecular weight. This mass difference is the cornerstone of their utility in a variety of scientific applications, most notably as internal standards in quantitative mass spectrometry-based analyses. The use of deuterated standards is critical for correcting analytical variability, thereby ensuring high accuracy and precision in experimental results.[1] They are also employed as tracers in metabolic studies to elucidate the pathways and kinetics of fatty acid metabolism.

Octanoic acid-d3, also known as Caprylic acid-d3, is a deuterated medium-chain fatty acid (MCFA) widely used as an internal standard for the quantification of endogenous octanoic acid.[2] Its applications extend to metabolic research, particularly in studies related to medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a genetic disorder of fatty acid oxidation.

This guide will compare Octanoic acid-d3 with a selection of other commonly used deuterated fatty acids, spanning short, long, and unsaturated chains, to provide a comparative framework for researchers selecting the appropriate standard for their specific analytical needs.

Comparative Data of Deuterated Fatty Acids

The following tables summarize the key physical and chemical properties of Octanoic acid-d3 and other selected deuterated fatty acids. This data is essential for method development in chromatography and mass spectrometry.

Table 1: Physical and Chemical Properties of Selected Deuterated Fatty Acids

| Deuterated Fatty Acid | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Octanoic acid-d3 | C₈H₁₃D₃O₂ | 147.23 | 16 | 237 |

| Lauric acid-d3 | C₁₂H₂₁D₃O₂ | 203.37 | 44-46 | 225 (at 100 mmHg) |

| Myristic acid-d3 | C₁₄H₂₅D₃O₂ | 231.42 | 52-54 | 250 (at 100 mmHg) |

| Palmitic acid-d31 | C₁₆D₃₁H₃O₂ | 287.61 | 63-64 | 215 (at 15 mmHg) |

| Stearic acid-d35 | C₁₈D₃₅H₃O₂ | 319.69 | 68-70 | 361 |

| Oleic acid-d17 | C₁₈H₁₇D₁₇O₂ | 299.6 | 13-14 | 360 |

| Arachidonic acid-d8 | C₂₀H₂₄D₈O₂ | 312.5 | -49.5 | 170 (at 0.15 mmHg) |

Note: Boiling points are often reported at reduced pressures for higher molecular weight compounds to prevent decomposition.

Table 2: Solubility of Selected Deuterated Fatty Acids

| Deuterated Fatty Acid | Water Solubility | Organic Solvent Solubility |

| Octanoic acid-d3 | Slightly soluble | Soluble in ethanol, methanol (B129727), DMF, DMSO |

| Lauric acid-d3 | Insoluble | Soluble in ethanol, ether, chloroform |

| Myristic acid-d3 | Insoluble | Soluble in ethanol, ether, chloroform |

| Palmitic acid-d31 | Insoluble | Slightly soluble in alcohol; soluble in hot alcohol, ether, chloroform |

| Stearic acid-d35 | Insoluble | Chloroform (Slightly), Methanol (Slightly) |

| Oleic acid-d17 | Insoluble | Soluble in ethanol, DMF, DMSO |

| Arachidonic acid-d8 | Insoluble | Soluble in ethanol, DMF, DMSO, methyl acetate (B1210297) |

Experimental Protocols

The accurate quantification of fatty acids in biological matrices is a critical aspect of many research endeavors. The use of deuterated fatty acids as internal standards is a widely accepted practice to ensure the reliability of these measurements. Below are detailed methodologies for the analysis of fatty acids using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Fatty Acids using GC-MS with Deuterated Internal Standards

This protocol outlines a standard method for the extraction, derivatization, and analysis of free fatty acids from biological samples such as plasma, cells, or tissues.

Materials:

-

Deuterated fatty acid internal standard mix (e.g., containing Octanoic acid-d3 and other relevant standards) in ethanol.

-

Methanol, HPLC grade

-

Iso-octane, HPLC grade

-

Hydrochloric acid (HCl), concentrated

-

Potassium hydroxide (B78521) (KOH)

-

Pentafluorobenzyl (PFB) bromide

-

Diisopropylethylamine (DIPEA)

-

Acetonitrile (B52724), HPLC grade

-

Nitrogen gas, high purity

-

Vortex mixer

-

Centrifuge

-

SpeedVac or evaporator

Procedure:

-

Sample Preparation and Extraction:

-

To your biological sample (e.g., 200 µL of plasma or 1 million cells), add a known amount of the deuterated internal standard mixture.

-

Add two volumes of methanol to lyse the cells and precipitate proteins.

-

Acidify the mixture with HCl to a final concentration of approximately 25 mM to ensure fatty acids are in their protonated form.

-

Add 1 mL of iso-octane, vortex vigorously for 1 minute, and then centrifuge to separate the phases.

-

Carefully collect the upper organic phase (iso-octane), which contains the free fatty acids.

-

Repeat the iso-octane extraction step to ensure complete recovery and combine the organic phases.

-

-

Saponification (for total fatty acid analysis):

-

If analyzing total fatty acids (free and esterified), the lipid extract must be saponified.

-

After the initial extraction, evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a methanolic potassium hydroxide solution and incubate to hydrolyze the ester bonds, releasing the free fatty acids.[1]

-

Neutralize the solution with HCl and re-extract the free fatty acids with iso-octane as described above.

-

-

Derivatization:

-

Dry the combined iso-octane extracts under a gentle stream of nitrogen or using a SpeedVac.

-

To the dried residue, add 25 µL of 1% PFB bromide in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[3]

-

Incubate at room temperature for 20-30 minutes to form the PFB esters of the fatty acids. This derivatization step enhances the volatility and detection sensitivity of the fatty acids in GC-MS.

-

Dry the sample again under nitrogen.

-

-

GC-MS Analysis:

-

Reconstitute the derivatized sample in a small volume of iso-octane (e.g., 50 µL).

-

Inject 1 µL of the sample into the GC-MS system.

-

The GC is typically equipped with a capillary column suitable for fatty acid methyl ester (FAME) or PFB ester analysis (e.g., a DB-5MS or equivalent).

-

The mass spectrometer is operated in negative chemical ionization (NCI) mode for PFB derivatives, which provides high sensitivity, or electron ionization (EI) mode.

-

Quantification is achieved by comparing the peak area of the endogenous fatty acid to the peak area of its corresponding deuterated internal standard. A calibration curve is generated using known concentrations of non-deuterated standards with a fixed amount of the deuterated internal standard.

-

GC-MS Workflow for Fatty Acid Analysis.

Quantification of Fatty Acids using LC-MS/MS with Deuterated Internal Standards

LC-MS/MS offers an alternative to GC-MS, often with simpler sample preparation as derivatization is not always required.

Materials:

-

Deuterated fatty acid internal standard mix.

-

Methanol, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Isopropanol, LC-MS grade

-

Water, LC-MS grade

-

Formic acid or ammonium (B1175870) acetate (mobile phase modifier)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation and Extraction:

-

Add a known amount of the deuterated internal standard mixture to the biological sample.

-

Perform a protein precipitation and lipid extraction, for example, by adding 3 volumes of a cold solvent mixture like methanol:acetonitrile (1:1 v/v).

-

Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant containing the lipids to a clean tube.

-

Evaporate the solvent under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable injection solvent (e.g., methanol:isopropanol 1:1 v/v).

-

Inject the sample into the LC-MS/MS system.

-

Chromatographic separation is typically achieved on a reverse-phase column (e.g., C18).

-

The mobile phase usually consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid or 5mM ammonium acetate) and an organic solvent (e.g., acetonitrile/isopropanol with the same modifier).

-

The mass spectrometer is operated in negative electrospray ionization (ESI) mode.

-

Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each fatty acid and its deuterated internal standard are monitored.[4]

-

LC-MS/MS Workflow for Fatty Acid Analysis.

Metabolic Pathways

Medium-chain fatty acids such as octanoic acid follow a distinct metabolic pathway compared to long-chain fatty acids. Their efficient absorption and carnitine-independent transport into the mitochondria make them a rapid source of energy.

Mitochondrial Beta-Oxidation of Medium-Chain Fatty Acids

Once inside the cell, medium-chain fatty acids like octanoic acid can readily cross the inner mitochondrial membrane without the need for the carnitine shuttle system, which is obligatory for long-chain fatty acids. Inside the mitochondrial matrix, they are activated to their coenzyme A (CoA) esters and subsequently undergo beta-oxidation.

The beta-oxidation spiral is a four-step process that sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.

The key enzymes involved in the beta-oxidation of medium-chain fatty acids are:

-

Medium-chain acyl-CoA dehydrogenase (MCAD): Catalyzes the initial dehydrogenation step.

-

Enoyl-CoA hydratase: Adds a water molecule across the double bond.

-

3-hydroxyacyl-CoA dehydrogenase: Catalyzes the second dehydrogenation.

-

Ketoacyl-CoA thiolase: Cleaves the chain to release acetyl-CoA.

The acetyl-CoA produced can then enter the citric acid cycle for further oxidation and ATP production, or in the liver, it can be converted into ketone bodies.

Mitochondrial Beta-Oxidation of Medium-Chain Fatty Acids.

Conclusion

Octanoic acid-d3 is a valuable tool for researchers in various fields, offering high precision and accuracy as an internal standard for the quantification of its non-deuterated analog. Its properties as a medium-chain fatty acid lead to a distinct and efficient metabolic fate, which is of significant interest in metabolic research. When compared to other deuterated fatty acids, the choice of the most appropriate standard depends on the specific fatty acids being analyzed in a given study. This guide has provided a comparative overview of the properties, analytical methodologies, and metabolic context of Octanoic acid-d3 and other key deuterated fatty acids to aid researchers in making informed decisions for their experimental designs. The use of these stable isotope-labeled compounds will undoubtedly continue to be a cornerstone of precise and reliable bioanalysis.

References

An In-depth Technical Guide to the Physical Characteristics of Caprylic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical characteristics of Caprylic Acid-d3 (also known as Octanoic Acid-d3). Caprylic acid-d3 is the deuterium-labeled form of caprylic acid, a medium-chain saturated fatty acid. It is frequently utilized as an internal standard for the quantification of octanoic acid in various biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of deuterium (B1214612) atoms provides a distinct mass difference, allowing for precise differentiation from the endogenous, unlabeled compound without significantly altering its chemical properties.

Quantitative Physical Data

The physical properties of caprylic acid-d3 are summarized in the table below. These characteristics are fundamental for its application in experimental settings, influencing its handling, storage, and solubility in various solvent systems.

| Property | Value | Source |

| Chemical Formula | C₈H₁₃D₃O₂ | [1] |

| Formula Weight | 147.2 g/mol | [1] |

| CAS Number | 156779-05-4 | [1][2] |

| Physical State | Oily Liquid | [1][2][3] |

| Appearance | Colorless to light yellow | [2][4] |

| Density | 0.929 g/cm³ | [2][3][4] |

| Solubility | DMF: 30 mg/mlDMSO: 30 mg/mlEthanol: 30 mg/ml | [1] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [1] |

| Storage Conditions | Pure form: -20°C for 3 yearsIn solvent: -80°C | [2] |

Experimental Protocols

The determination of the physical characteristics of fatty acids like caprylic acid-d3 involves standardized laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Appearance and Physical State

Objective: To visually inspect and record the physical state (solid, liquid, semi-solid) and appearance (color, clarity) of the substance at ambient temperature.

Methodology:

-

Place a small, representative sample of caprylic acid-d3 into a clear, clean glass vial or on a watch glass.

-

Observe the sample against a white background under adequate lighting conditions.

-

Record the physical state of the substance at room temperature (e.g., 20-25°C).

-

Note the color of the sample (e.g., colorless, light yellow).[2]

-

Describe its clarity and form (e.g., clear oily liquid).[2][5]

Measurement of Density

Objective: To determine the mass per unit volume of the substance.

Methodology:

-

Select a calibrated pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL).

-

Measure and record the mass of the clean, dry pycnometer.

-

Carefully fill the pycnometer with the caprylic acid-d3 sample, ensuring no air bubbles are trapped. The temperature of the sample should be controlled and recorded (e.g., 25°C).[7]

-

Insert the stopper and wipe away any excess liquid that overflows.

-

Measure and record the mass of the pycnometer filled with the sample.

-

The density is calculated using the formula: Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer

-

The procedure is typically repeated to ensure accuracy.

Assessment of Solubility

Objective: To determine the solubility of caprylic acid-d3 in various polar and non-polar solvents.

Methodology:

-

Prepare a series of clean, dry test tubes.

-

Add a specific volume (e.g., 1 mL) of the chosen solvent to each test tube. Solvents should include both polar (e.g., water) and non-polar or organic solvents (e.g., ethanol, DMSO, DMF).[1][8]

-

Add a small, pre-weighed amount of caprylic acid-d3 to the first test tube.

-

Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Allow the tube to stand and observe if the solute has completely dissolved. The formation of two distinct layers indicates insolubility.[8]

-

If the solute dissolves, continue adding small, known increments of caprylic acid-d3, repeating steps 4 and 5, until saturation is reached (i.e., the solute no longer dissolves).

-

Record the maximum amount of solute that dissolves in the specific volume of the solvent to express solubility quantitatively (e.g., in mg/mL).[1]

-

Repeat the procedure for each selected solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of caprylic acid-d3, from sample acquisition to data analysis and reporting.

Caption: Workflow for the physical characterization of Caprylic Acid-d3.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Caprylic acid - Wikipedia [en.wikipedia.org]

- 6. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. aneshaa99.home.blog [aneshaa99.home.blog]

Methodological & Application

Application Note: Quantitative Analysis of Octanoic Acid in Biological Matrices using Octanoic acid-d3 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of octanoic acid in biological samples, such as plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs octanoic acid-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This robust and sensitive method is suitable for various research applications, including pharmacokinetic studies, metabolism research, and biomarker discovery.

Introduction

Octanoic acid, a medium-chain fatty acid (MCFA), plays a significant role in various physiological and pathological processes. Accurate quantification of octanoic acid in biological matrices is crucial for understanding its role in energy metabolism, neurological disorders, and as a potential biomarker. LC-MS/MS is a powerful analytical technique for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as octanoic acid-d3, is the gold standard for quantitative LC-MS/MS assays.[1] A SIL-IS mimics the physicochemical properties of the analyte, ensuring that it behaves similarly during extraction, derivatization, and ionization, thereby compensating for potential variations and leading to reliable and reproducible results.

Principle of the Method

The quantitative analysis of octanoic acid is based on the principle of stable isotope dilution. A known amount of octanoic acid-d3 is added to the biological sample at the beginning of the sample preparation process. Both the endogenous octanoic acid and the deuterated internal standard are extracted, and if necessary, derivatized, before being analyzed by LC-MS/MS. The concentration of the endogenous octanoic acid is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of octanoic acid and a constant concentration of the internal standard.

Experimental Protocols

Materials and Reagents

-

Solvents: HPLC-grade or LC-MS grade methanol (B129727), acetonitrile (B52724), isopropanol, hexane, and water.

-

Reagents: Formic acid, ammonium (B1175870) acetate, potassium hydroxide (B78521) (for total fatty acid analysis).

-

Standards: Octanoic acid (analytical standard), Octanoic acid-d3 (internal standard).

-

Biological Matrix: Plasma, serum, or other relevant biological fluid/tissue.

Standard Solutions and Calibration Curve Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of octanoic acid and octanoic acid-d3 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of octanoic acid by serially diluting the primary stock solution with methanol:water (1:1, v/v).

-

Internal Standard Working Solution: Prepare a working solution of octanoic acid-d3 at a suitable concentration (e.g., 1 µg/mL) in methanol.

-

Calibration Standards: Prepare a set of calibration standards by spiking the appropriate biological matrix with the octanoic acid working standards to achieve a desired concentration range (e.g., 0.1 - 100 µg/mL). Add a constant amount of the octanoic acid-d3 internal standard working solution to each calibration standard.

Sample Preparation (for Plasma/Serum)

This protocol describes a protein precipitation method for the extraction of free octanoic acid. For total octanoic acid analysis, a saponification step to hydrolyze esterified fatty acids would be required prior to extraction.

-

Sample Thawing: Thaw plasma/serum samples on ice.

-

Internal Standard Spiking: To 100 µL of plasma/serum in a microcentrifuge tube, add a specific volume (e.g., 10 µL) of the octanoic acid-d3 internal standard working solution. Vortex briefly.

-

Protein Precipitation: Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to the sample. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or low heat.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.

-

Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates.

-

Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow for Sample Preparation

Caption: Workflow for the extraction of octanoic acid from plasma/serum.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

-

Column: A C8 or C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) is suitable for the separation of octanoic acid.

-

Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Gradient: A gradient elution is typically used to ensure good separation from other matrix components. An example gradient is as follows:

-

0-1 min: 50% B

-

1-5 min: Linear gradient to 95% B

-

5-7 min: Hold at 95% B

-

7.1-9 min: Return to 50% B and re-equilibrate.

-

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, source temperature, and gas flows.

-

MRM Transitions: The precursor-to-product ion transitions for octanoic acid and octanoic acid-d3 should be optimized by infusing standard solutions of each compound into the mass spectrometer. The deprotonated molecule [M-H]⁻ is typically selected as the precursor ion.

-

Octanoic Acid: The precursor ion is m/z 143.1. A common product ion should be determined through fragmentation experiments.

-

Octanoic acid-d3: The precursor ion will be m/z 146.1 (assuming three deuterium (B1214612) atoms). The corresponding stable product ion needs to be identified.

-

Principle of Internal Standardization

Caption: The ratio of analyte to internal standard corrects for analytical variability.

Data Presentation

The following tables summarize typical validation parameters for the quantification of short-chain fatty acids using LC-MS/MS with deuterated internal standards. These values can be used as a reference for the expected performance of the octanoic acid assay.

Table 1: MRM Transitions and Chromatographic Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |

| Octanoic Acid | 143.1 | To be determined | To be determined | ~3-5 |

| Octanoic acid-d3 | 146.1 | To be determined | To be determined | ~3-5 |

Table 2: Method Validation - Linearity and Sensitivity

| Analyte | Calibration Range | R² | LLOQ |

| Short-Chain Fatty Acids | 0.1 - 100 µg/mL | > 0.998[2] | ~0.001 - 0.003 mM[2] |

Table 3: Method Validation - Accuracy and Precision

| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Short-Chain Fatty Acids | Low QC | < 12[2] | < 20[2] | 92 - 120[2] |

| Medium QC | < 12[2] | < 20[2] | 92 - 120[2] | |

| High QC | < 12[2] | < 20[2] | 92 - 120[2] |

Conclusion

The described LC-MS/MS method utilizing octanoic acid-d3 as an internal standard provides a reliable, sensitive, and accurate approach for the quantification of octanoic acid in biological matrices. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring high-quality data. This application note serves as a comprehensive guide for researchers and scientists in the fields of drug development and biomedical research to implement a robust bioanalytical method for octanoic acid.

References

Application Note: Protocol for Fatty Acid Quantification using Octanoic acid-d3

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the accurate quantification of fatty acids in biological samples using Octanoic acid-d3 as an internal standard. The methodologies described are applicable to both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), two powerful analytical techniques for lipid analysis.[1] The use of a stable isotope-labeled internal standard like Octanoic acid-d3 is crucial for correcting for variability during sample preparation and analysis, thereby ensuring high precision and accuracy.[2][3]

Introduction

Fatty acids are essential molecules that serve as energy sources, structural components of cell membranes, and signaling molecules.[2][4] Their accurate quantification is critical in various research areas, including metabolism, drug development, and clinical diagnostics.[1] This protocol outlines methods for lipid extraction, derivatization (for GC-MS), and analysis using both GC-MS and LC-MS platforms with Octanoic acid-d3 as an internal standard.

Data Presentation

Table 1: Typical GC-MS Parameters for Fatty Acid Methyl Ester (FAME) Analysis

| Parameter | Setting |

| Injector Temperature | 220-280°C[5][6] |

| Injection Mode | Splitless[5] |

| Carrier Gas | Helium[7] |

| Oven Temperature Program | Initial 70°C, ramp to 170°C at 11°C/min, then to 175°C at 0.8°C/min, and finally to 220°C at 20°C/min[5] |

| MS Detector Temperature | 250°C[5] |

| Ionization Mode | Electron Ionization (EI)[8] or Negative Chemical Ionization (NCI)[3] |

| Monitoring Mode | Single Ion Monitoring (SIM)[5] |

Table 2: Typical LC-MS Parameters for Fatty Acid Analysis

| Parameter | Setting |

| Chromatography | Reverse-phase C8 or C18 column[2][9] |

| Mobile Phase A | 97:3 water/methanol with 10 mM tributylamine (B1682462) and 15 mM acetic acid (pH 4.5)[9] |

| Mobile Phase B | 100% Methanol[9] |

| Gradient | Linear gradient from 80-99% B over 20 minutes[9] |

| Flow Rate | 200 µL/min[9] |

| Mass Spectrometer | Triple quadrupole or high-resolution Orbitrap[10] |

| Ionization Mode | Electrospray Ionization (ESI) in negative mode[11] |

| Monitoring Mode | Multiple Reaction Monitoring (MRM)[2][12] |

Table 3: Quantitative Performance Data

| Analyte | Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |

| C18 Fatty Acids | GC-MS | >0.99 | 9.0 - 168.8 µg/L | 30.1 - 562.7 µg/L[7] |

| Various Fatty Acids | LC-MS/MS | 0.95 - 1.00 | - | 0.003 - 14.88 ng/mL[13] |

| Primary Fatty Acid Amides | LC-MS/MS | >0.99 | 0.3 - 3 ng/mL | - |

| Short-Chain Fatty Acids | LC-MS/MS | >0.99 | - | 0.05 - 6.0 pg[4] |

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol is a general guideline for the extraction of total lipids from samples such as plasma or tissue homogenates.

-

Sample Homogenization : Homogenize the biological sample (e.g., 10 mg of tissue) in a suitable buffer.[2]

-

Internal Standard Spiking : Add a known amount of Octanoic acid-d3 (e.g., 10 µL of a 10 µg/mL solution in methanol) to the homogenized sample.[14]

-

Lipid Extraction : Perform a liquid-liquid extraction using a chloroform:methanol mixture (e.g., 2:1 v/v).[15]

-

Phase Separation : Centrifuge the mixture to separate the aqueous and organic layers.

-

Collection : Carefully collect the lower organic phase containing the lipids.[2]

-

Drying : Evaporate the solvent under a stream of nitrogen gas.[2] The dried lipid extract is now ready for derivatization (for GC-MS) or direct analysis (for LC-MS).

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For GC-MS analysis, the non-volatile fatty acids must be derivatized to their volatile methyl esters (FAMEs).[16]

-

Reagent Preparation : Prepare a 12% (w/w) solution of Boron Trichloride (BCl₃) in methanol.

-

Reaction : Add 2 mL of the BCl₃-methanol solution to the dried lipid extract in a micro-reaction vessel.

-

Incubation : Heat the mixture at 60°C for 5-10 minutes.

-

Extraction : After cooling, add 1 mL of water and 1 mL of hexane (B92381). Vortex the mixture.

-

Collection : Collect the upper hexane layer containing the FAMEs.

-

Analysis : The FAMEs are now ready for injection into the GC-MS system.

Protocol 3: Silylation for GC-MS Analysis

An alternative derivatization method is silylation, which converts fatty acids into trimethylsilyl (B98337) (TMS) esters.[16]

-

Reagent : Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[16][17]

-

Reaction : Add 50 µL of the silylating agent to the dried sample in an autosampler vial.[17]

-

Incubation : Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[16][17]

-

Analysis : After cooling, the sample can be diluted with a suitable solvent and is ready for GC-MS analysis.[17]

Mandatory Visualization

Caption: Experimental workflow for fatty acid quantification.

Caption: Simplified fatty acid signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [mdpi.com]

- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arpi.unipi.it [arpi.unipi.it]

- 7. Simultaneous Determination of C18 Fatty Acids in Milk by GC-MS [mdpi.com]

- 8. shimadzu.com [shimadzu.com]

- 9. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 11. air.unimi.it [air.unimi.it]

- 12. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iris.unitn.it [iris.unitn.it]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Derivatization techniques for free fatty acids by GC [restek.com]

Application Notes and Protocols: Octanoic Acid-d3 in Lipidomics and Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in modern lipidomics and metabolomics research. Octanoic acid-d3 (d3-octanoic acid), a deuterated form of the eight-carbon saturated fatty acid, serves as a critical internal standard for accurate quantification of medium-chain fatty acids and as a metabolic tracer to elucidate fatty acid metabolism pathways. Its chemical properties are nearly identical to its endogenous counterpart, allowing it to mimic the behavior of the analyte during sample preparation and analysis, thereby correcting for experimental variability.[1] This document provides detailed application notes and experimental protocols for the use of octanoic acid-d3 in lipidomics and metabolomics studies.

Application 1: Internal Standard for Accurate Quantification of Fatty Acids

Octanoic acid-d3 is widely employed as an internal standard in mass spectrometry-based quantification of fatty acids. By adding a known amount of octanoic acid-d3 to a sample at the beginning of the workflow, any loss of the target analyte during extraction, derivatization, or analysis can be corrected for by monitoring the signal of the deuterated standard.[2] This stable isotope dilution method is considered the gold standard for quantitative analysis in lipidomics.

Quantitative Data Presentation

The following table summarizes representative data from a validation study for the quantification of octanoic acid in human plasma using octanoic acid-d3 as an internal standard, analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

| Parameter | Value | Reference |

| Linearity (R²) | > 0.99 | [1] |

| Limit of Detection (LOD) | 0.1 µg/mL | [1] |

| Limit of Quantification (LOQ) | 5.0 µg/mL | [1] |

| Recovery | 86% - 110% | [1] |

| Intra-day Precision (%RSD) | < 15% | [3] |

| Inter-day Precision (%RSD) | < 15% | [3] |

Table 1: Performance characteristics of a GC-MS method for the quantification of octanoic acid using octanoic acid-d3 as an internal standard.

Experimental Protocol: Quantification of Octanoic Acid in Plasma using GC-MS

This protocol describes the quantification of total octanoic acid in a plasma sample.

Materials:

-

Plasma sample

-

Octanoic acid-d3 internal standard solution (10 µg/mL in methanol)

-

Methanol (B129727) (HPLC grade)

-

Chloroform (HPLC grade)

-

0.5 M Sodium methoxide (B1231860) in methanol

-

1 M Sulfuric acid

-

Saturated sodium chloride solution

-

Hexane (B92381) (HPLC grade)

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-FATWAX UI)

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma in a glass tube, add 10 µL of the 10 µg/mL octanoic acid-d3 internal standard solution.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully transfer the lower organic layer to a new glass tube.

-

-

Saponification and Methylation (Transesterification):

-

Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen.

-

Add 1 mL of 0.5 M sodium methoxide in methanol to the dried lipid extract.

-

Incubate at 50°C for 10 minutes to convert fatty acids to fatty acid methyl esters (FAMEs).

-

Cool the sample to room temperature and neutralize by adding 50 µL of 1 M sulfuric acid.

-

-

Extraction of FAMEs:

-

Add 1 mL of saturated sodium chloride solution and 1.5 mL of hexane.

-

Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a new tube.

-

Dry the hexane extract over a small amount of anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Transfer the final hexane extract to a GC vial.

-

Inject 1 µL of the sample into the GC-MS system.

-

GC Conditions (Example):

-

Inlet temperature: 250°C

-

Oven program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, hold for 5 minutes.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ionization mode: Electron Ionization (EI)

-

Acquisition mode: Selected Ion Monitoring (SIM)

-

Monitor the appropriate ions for octanoic acid methyl ester and octanoic acid-d3 methyl ester.

-

-

-

Quantification:

-

Calculate the peak area ratio of the endogenous octanoic acid methyl ester to the octanoic acid-d3 methyl ester internal standard.

-